3,5-Diiodopyridine
Overview
Description
3,5-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diiodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine derivatives. For instance, a mixture of potassium iodide and periodic acid in sulfuric acid at 55°C can be used to iodinate 2,4,6-trifluoropyridine, yielding 2,4,6-trifluoro-3,5-diiodopyridine . Another method involves the use of HIO4/NaCl/silica gel/H2SO4 in water at moderate temperatures (25–50°C) for the iodination of heterocyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes using similar reagents and conditions as mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodine atoms.
Reduction Reactions: The iodine atoms can be reduced to form different derivatives.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide in dimethyl sulfoxide at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used.
Cross-Coupling: Palladium catalysts and appropriate ligands are employed in cross-coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azido derivatives.
Reduction Reactions: Products include deiodinated pyridine derivatives.
Cross-Coupling Reactions: Products include various biaryl compounds.
Scientific Research Applications
3,5-Diiodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodopyridine involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions or be involved in the formation of new bonds in cross-coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
- 2,4,6-Trifluoro-3,5-diiodopyridine
- 2-Amino-3,5-dibromopyridine
- 2,6-Diamino-3,5-diiodopyridine
Comparison: 3,5-Diiodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other iodinated pyridine derivatives. For example, 2,4,6-Trifluoro-3,5-diiodopyridine has additional fluorine atoms that influence its electronic properties and reactivity .
Properties
IUPAC Name |
3,5-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408440 | |
Record name | 3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-18-2 | |
Record name | 3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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